REACTION_SMILES
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[C:8]([CH3:9])([CH3:10])([CH3:11])[O:12][C:13](=[O:14])[C:15](=[CH:16][C:17]1([C:22](=[O:23])[OH:24])[CH2:18][CH2:19][CH2:20][CH2:21]1)[CH2:25][O:26][CH2:27][CH2:28][O:29][CH3:30].[CH:1]1([NH2:2])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1.[c:31]1([P:32]([c:33]2[cH:34][cH:35][cH:36][cH:37][cH:38]2)[CH2:39][CH:40]([P:41]([c:42]2[cH:43][cH:44][cH:45][cH:46][cH:47]2)[c:48]2[cH:49][cH:50][cH:51][cH:52][cH:53]2)[CH3:54])[cH:55][cH:56][cH:57][cH:58][cH:59]1>>[C:8]([CH3:9])([CH3:10])([CH3:11])[O:12][C:13](=[O:14])[CH:15]([CH2:16][C:17]1([C:22](=[O:23])[OH:24])[CH2:18][CH2:19][CH2:20][CH2:21]1)[CH2:25][O:26][CH2:27][CH2:28][O:29][CH3:30]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOCC(=CC1(C(=O)O)CCCC1)C(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(CP(c1ccccc1)c1ccccc1)P(c1ccccc1)c1ccccc1
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Name
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COCCOCC(CC1(C(=O)O)CCCC1)C(=O)OC(C)(C)C
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Type
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product
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Smiles
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COCCOCC(CC1(C(=O)O)CCCC1)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |